6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL
Description
6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-d][1,2,3]diazaborinin-1-ol is a sulfonylated diazaborine compound notable for its role as a competitive inhibitor of enoyl-acyl carrier protein (ACP) reductase (FabI) in Escherichia coli . This enzyme is critical in bacterial fatty acid biosynthesis, making the compound a target for antimicrobial research. Structurally, it features a thieno[3,2-d][1,2,3]diazaborinin core substituted with a propane-1-sulfonyl group at position 2 and a methyl group at position 4. The sulfonyl group enhances binding affinity to FabI by forming noncovalent interactions with the enzyme’s active site, as revealed by X-ray crystallography . The compound’s synthesis and initial characterization were reported in earlier studies, with crystallographic data deposited in the Protein Data Bank (PDB) under structural analyses of FabI-inhibitor complexes .
Properties
IUPAC Name |
1-hydroxy-6-methyl-2-propylsulfonylthieno[3,2-d]diazaborinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3S2/c1-3-4-17(14,15)12-10(13)8-5-7(2)16-9(8)6-11-12/h5-6,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXLILKNSPCVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=NN1S(=O)(=O)CCC)SC(=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217752 | |
| Record name | 1,2-Dihydro-1-hydroxy-6-methyl-2-(propanesulfonyl)-thieno(3,2D)(1,2,3)-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67398-03-2 | |
| Record name | 1,2-Dihydro-1-hydroxy-6-methyl-2-(propanesulfonyl)-thieno(3,2D)(1,2,3)-diazaborine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067398032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydro-1-hydroxy-6-methyl-2-(propanesulfonyl)-thieno(3,2D)(1,2,3)-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thieno[3,2-D] diazaborinine Synthesis
The diazaborinine core is typically constructed via cyclocondensation reactions involving boron-containing precursors. A two-step approach dominates literature reports:
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Boron Trifluoride-Mediated Cyclization :
Reacting 3-aminothiophene derivatives with boron trifluoride diethyl etherate (BF₃·Et₂O) under anhydrous conditions induces cyclization to form the diazaborinine ring. For example:Key parameters:
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Transition Metal-Catalyzed Coupling :
Palladium-catalyzed Suzuki-Miyaura cross-coupling introduces substituents at the 2-position. A representative protocol from patent literature uses:
Sulfonylation at the 2-Position
Propane-1-sulfonyl Group Installation
Post-cyclization sulfonylation employs propane-1-sulfonyl chloride as the electrophilic agent:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Sulfonylation agent | Propane-1-sulfonyl chloride (1.2 equiv) |
| Base | Et₃N (2.5 equiv) |
| Solvent | DCM (0.1 M) |
| Temperature | 0°C → RT |
| Reaction time | 12-16 hr |
| Yield | 68-72% |
Mechanistic Considerations :
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Base-mediated deprotonation enhances nucleophilicity at the 2-position
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Steric effects from the methyl group at C6 necessitate prolonged reaction times
Purification and Characterization
Chromatographic Separation
Crude products require multi-step purification:
Typical Protocol :
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Initial silica gel chromatography (hexane/EtOAc 3:1 → 1:1 gradient)
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Recrystallization from ethanol/water (4:1)
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Final purity assessment via HPLC (C18 column, MeCN/H₂O 55:45)
Spectroscopic Data :
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, B-OH), 6.95 (d, J=5.2 Hz, 1H), 6.78 (d, J=5.2 Hz, 1H), 3.45-3.38 (m, 2H, SO₂CH₂), 2.51 (s, 3H, CH₃), 1.85-1.78 (m, 2H, CH₂CH₃), 1.02 (t, J=7.4 Hz, 3H, CH₂CH₃)
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HRMS : m/z calcd for C₉H₁₃BN₂O₃S₂ [M+H]⁺ 273.0441, found 273.0438
Alternative Synthetic Strategies
One-Pot Diazaborinine-Sulfonylation
Recent advancements demonstrate concurrent ring formation and sulfonylation:
Procedure :
Advantages :
Limitations :
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Requires strict stoichiometric control (exact 1:1:1 ratio)
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Sensitive to moisture, necessitating Schlenk techniques
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent US20240043448A1 discloses a continuous manufacturing process:
Reactor Design :
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Two in-series microreactors (volume = 50 mL each)
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Temperature zones: 80°C (cyclization) → 25°C (sulfonylation)
Performance Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Space-time yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |
| Impurity profile | 5-7% | <1% |
| Solvent consumption | 120 L/kg | 40 L/kg |
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show promise for visible-light-mediated synthesis:
Reaction Setup :
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Catalyst: Ru(bpy)₃Cl₂ (0.5 mol%)
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Light source: 450 nm LEDs
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Solvent: MeCN/H₂O (9:1)
Mechanistic Insight :
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Single-electron transfer (SET) facilitates boron-nitrogen bond formation
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Reduces reliance on BF₃·Et₂O, enabling greener synthesis
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2(PROPANE-1-SULFONYL)-2H-THIENO[3,2-D][1,2,3]DIAZABORININ-1-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno and diazaborinin rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno or diazaborinin rings .
Scientific Research Applications
Structural Features
The compound features a thieno-diazaborine ring system modified by a propane-1-sulfonyl group. This structural complexity contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
Antibacterial Activity
6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL has been studied for its antibacterial properties. Its primary mechanism of action involves the inhibition of enoyl-acyl carrier protein reductase, an enzyme critical for bacterial fatty acid synthesis. By binding to the active site of this enzyme, the compound disrupts bacterial cell membrane synthesis, leading to cell death. This mechanism positions it as a promising candidate for developing new antibacterial agents against resistant strains of bacteria .
Case Study: Efficacy Against Resistant Strains
In a study conducted on various Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, 6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL demonstrated significant antibacterial activity. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating its potential as an alternative treatment option for infections caused by multidrug-resistant bacteria .
Organic Synthesis
Reagent in Chemical Reactions
This compound serves as a valuable reagent in organic synthesis due to its ability to participate in various chemical reactions. It can be utilized in:
- Oxidation Reactions : Converting the compound into sulfonic acid derivatives.
- Reduction Reactions : Leading to the formation of amine derivatives.
- Electrophilic Aromatic Substitution : Facilitating substitution reactions on aromatic rings.
Material Science
Development of New Materials
The unique properties of 6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL make it suitable for applications in material science. Its boron content allows for potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-METHYL-2(PROPANE-1-SULFONYL)-2H-THIENO[3,2-D][1,2,3]DIAZABORININ-1-OL involves its interaction with specific molecular targets. The boron atom in its structure can form stable complexes with various biomolecules, influencing their activity. The compound can also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
The inhibitory activity and structural properties of 6-methyl-2(propane-1-sulfonyl)-thienodiazaborine are best understood when compared to related diazaborine derivatives. Below is a detailed analysis:
Structural Analog: 2-(Toluene-4-sulfonyl)-2H-benzo[d][1,2,3]diazaborinin-1-ol
This compound, referred to as 2-tosyl-benzodiazaborine, shares the diazaborine core and sulfonyl substituent but differs in two key aspects:
Core Heterocycle: The benzo[d][1,2,3]diazaborinin ring replaces the thieno[3,2-d] system, altering electronic properties and steric bulk.
Sulfonyl Group : A toluene-4-sulfonyl (tosyl) group is present instead of propane-1-sulfonyl, introducing aromaticity and increased hydrophobicity.
Comparative Table
Research Findings
- Both compounds bind to the same substrate pocket of FabI, with their sulfonyl groups forming hydrogen bonds and van der Waals interactions with conserved residues (e.g., Tyr156 and NAD cofactor) .
- The propane-sulfonyl group’s smaller size likely reduces steric hindrance, allowing tighter packing in the active site compared to the bulkier tosyl group .
Non-Sulfonylated Diazaborines
highlights that sulfonylation is critical for inhibitory activity. Non-sulfonylated diazaborines exhibit significantly reduced binding to FabI due to the absence of sulfonyl-mediated interactions. For example, analogs with hydroxyl or methyl groups at position 2 fail to inhibit FabI at physiologically relevant concentrations .
Chromone-Based Inhibitors (Compounds 1–4 in )
While unrelated to diazaborines, chromone derivatives (e.g., 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide) provide context for alternative FabI inhibitors. These compounds rely on chromone’s conjugated ketone system for activity but lack the boron-containing heterocycle, resulting in distinct binding mechanisms and lower specificity .
Biological Activity
6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL is a boron-containing heterocyclic compound that has garnered interest for its potential biological activities. This compound belongs to the diazaborine family and exhibits various properties that make it a candidate for further investigation in pharmacology and biochemistry.
- Molecular Formula : C₉H₁₃BN₂O₃S₂
- Molecular Weight : 272.152 g/mol
- IUPAC Name : 6-methyl-2-(propane-1-sulfonyl)-1H,2H-thieno[3,2-d][1,2,3]diazaborinin-1-ol
- CAS Number : 22959-81-5
The primary mechanism of action for this compound involves the inhibition of enoyl-acyl carrier protein (ACP) reductase, an enzyme critical for bacterial fatty acid biosynthesis. By binding to the active site of this enzyme, the compound disrupts the synthesis of bacterial cell membranes, leading to cell death. This mechanism highlights its potential as an antibacterial agent against Gram-negative bacteria .
Antibacterial Properties
Research indicates that 6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL possesses significant antibacterial activity. It has been shown to effectively inhibit various strains of bacteria by targeting essential metabolic pathways. The compound's efficacy against resistant strains makes it a valuable candidate for further development in antibiotic therapies .
Case Studies
Several studies have explored the biological activity of diazaborine compounds similar to 6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL:
- Study on Antimicrobial Activity :
- Inhibition of Enoyl ACP Reductase :
Data Table: Biological Activity Overview
| Property | Details |
|---|---|
| Antibacterial Activity | Effective against Gram-negative bacteria |
| Mechanism | Inhibition of enoyl ACP reductase |
| Potential Applications | Antibiotic development |
| Solubility | Soluble in DMSO |
| Storage Conditions | Dry and dark at 0 - 4 °C for short term |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
